molecular formula C12H8BrN3O B14032795 3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol

3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol

Cat. No.: B14032795
M. Wt: 290.11 g/mol
InChI Key: QRQLXHHKQIWDCB-UHFFFAOYSA-N
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Description

3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol is a compound that belongs to the class of benzo[d][1,2,3]triazoles These compounds are known for their diverse biological activities and are widely used in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol typically involves the cycloaddition reaction of azides with alkynes, known as the “click” reaction. This reaction is often catalyzed by copper(I) ions. The starting materials for this synthesis include 6-bromo-1H-benzo[d][1,2,3]triazole and phenol derivatives. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromo group can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrogenated benzo[d][1,2,3]triazole derivatives.

    Substitution: Various substituted benzo[d][1,2,3]triazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by interacting with the active site or allosteric sites. The presence of the bromo group and the phenol moiety enhances its binding affinity and specificity. The molecular pathways involved may include inhibition of key enzymes in metabolic pathways or disruption of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol is unique due to the presence of both the bromo group and the phenol moiety, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced binding affinity to certain molecular targets and possess unique therapeutic properties.

Properties

Molecular Formula

C12H8BrN3O

Molecular Weight

290.11 g/mol

IUPAC Name

3-(6-bromobenzotriazol-1-yl)phenol

InChI

InChI=1S/C12H8BrN3O/c13-8-4-5-11-12(6-8)16(15-14-11)9-2-1-3-10(17)7-9/h1-7,17H

InChI Key

QRQLXHHKQIWDCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)N2C3=C(C=CC(=C3)Br)N=N2

Origin of Product

United States

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